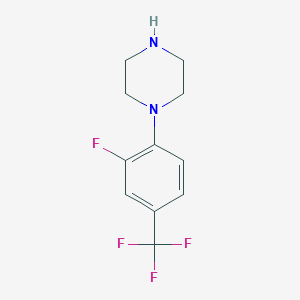

1-(2-Fluoro-4-(trifluoromethyl)phenyl)piperazine

Overview

Description

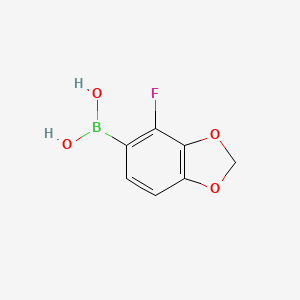

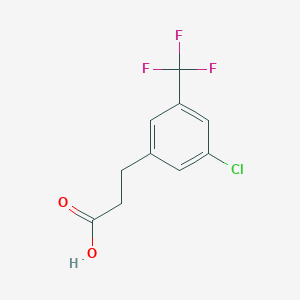

“1-(2-Fluoro-4-(trifluoromethyl)phenyl)piperazine” is a chemical compound with the CAS Number: 817170-70-0 . It has a molecular weight of 248.22 and its IUPAC name is 1-[2-fluoro-4-(trifluoromethyl)phenyl]piperazine . It appears as a white to brown solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12F4N2/c12-9-7-8(11(13,14)15)1-2-10(9)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

The compound has a molecular weight of 248.22 . It is a white to brown solid and is stored at +4°C . More specific physical and chemical properties were not found in the search results.Scientific Research Applications

Piperazine-Azole-Fluoroquinolone Hybrids

A study by Mermer et al. (2019) explored the synthesis of fluoroquinolone hybrids using phenyl piperazine. These hybrids showed promising antimicrobial activity and significant DNA gyrase inhibition, indicating their potential in antimicrobial research (Mermer et al., 2019).

Synthesis of Fluspirilen and Penfluridol

Research by Botteghi et al. (2001) focused on the synthesis of Fluspirilen and Penfluridol, two neuroleptic agents. This study highlighted the importance of phenyl piperazine derivatives in the synthesis of these pharmaceuticals, demonstrating the compound's role in neuroleptic drug development (Botteghi et al., 2001).

Synthesis of Flunarizine

Shakhmaev et al. (2016) described the synthesis of Flunarizine, a drug used for treating migraines and epilepsy, from phenyl piperazine derivatives. This study underscores the compound's significance in synthesizing calcium channel blockers (Shakhmaev et al., 2016).

Radiolabeled Antagonist for PET Studies

Plenevaux et al. (2000) discussed the use of a piperazine derivative, [18F]p-MPPF, as a 5-HT1A antagonist in PET studies for researching serotonergic neurotransmission. This illustrates the role of phenyl piperazine in neuroimaging research (Plenevaux et al., 2000).

Synthesis of 5-HT2 Antagonist

Watanabe et al. (1992) synthesized compounds with phenyl piperazine and evaluated them for 5-HT2 antagonist activity. Their work contributes to the understanding of serotonin receptor antagonists (Watanabe et al., 1992).

Oxidative Transformation of Fluoroquinolones

Zhang and Huang (2005) studied the oxidative transformation of fluoroquinolones and related amines, including phenyl piperazine, indicating its role in environmental chemistry and the fate of pharmaceuticals in water bodies (Zhang & Huang, 2005).

Serotonin-Selective Reuptake Inhibitors (SSRIs)

Dorsey et al. (2004) synthesized and evaluated phenyl piperazine derivatives as SSRIs with potentially improved adverse reaction profiles. This highlights the compound's significance in antidepressant research (Dorsey et al., 2004).

Future Directions

While specific future directions for “1-(2-Fluoro-4-(trifluoromethyl)phenyl)piperazine” were not found in the search results, it is noted that many recent advances in the agrochemical, pharmaceutical, and functional materials fields have been made possible by the development of organic compounds containing fluorine . It is expected that many novel applications of trifluoromethylpyridine (TFMP) and its derivatives will be discovered in the future .

Mechanism of Action

Target of Action

A structurally similar compound, 1-(4-(trifluoromethyl)phenyl)piperazine, is known to be a serotonergic releasing agent

Mode of Action

The exact mode of action of 1-(2-Fluoro-4-(trifluoromethyl)phenyl)piperazine is not well-documented. If it is indeed a serotonergic agent like its structural analog, it may interact with serotonin receptors, leading to increased release or inhibited reuptake of serotonin. This would result in elevated serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission .

Biochemical Pathways

The specific biochemical pathways affected by 1-(2-Fluoro-4-(trifluoromethyl)phenyl)piperazine are not clearly defined in the available literature. If it acts on the serotonin system, it could influence various physiological processes regulated by serotonin, including mood, sleep, appetite, and cognition. It might also impact the cardiovascular system, as serotonin plays a role in vasoconstriction .

Pharmacokinetics

The piperazine moiety is often used in drugs to optimize pharmacokinetic properties, suggesting that this compound may have favorable ADME characteristics .

Result of Action

The molecular and cellular effects of 1-(2-Fluoro-4-(trifluoromethyl)phenyl)piperazine are not well-documented. If it acts as a serotonergic agent, it could potentially alter neuronal firing rates, synaptic plasticity, and intracellular signaling pathways. These changes could, in turn, influence various physiological and psychological processes .

Action Environment

The action of 1-(2-Fluoro-4-(trifluoromethyl)phenyl)piperazine could be influenced by various environmental factors, including pH, temperature, and the presence of other substances. For instance, the compound’s stability and efficacy could be affected by storage conditions . Additionally, its action could potentially be modulated by interactions with other drugs or substances present in the body.

properties

IUPAC Name |

1-[2-fluoro-4-(trifluoromethyl)phenyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F4N2/c12-9-7-8(11(13,14)15)1-2-10(9)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDNYOZEHRTOLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-cyano-3-methyl-N-({[(4-methylbenzyl)oxy]imino}methyl)-4-phenyl-2-thiophenecarboxamide](/img/structure/B1530993.png)

![3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-methylaniline](/img/structure/B1530997.png)

![(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol](/img/structure/B1531001.png)

![(E)-N'-(4-fluorophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide](/img/structure/B1531003.png)

![2-methoxy-4-[(E)-2-pyridin-2-ylvinyl]phenol](/img/structure/B1531008.png)